molecular formula C7H6BNO6 B1203773 4-Carboxy-2-nitrophenylboronic acid CAS No. 85107-54-6

4-Carboxy-2-nitrophenylboronic acid

Cat. No.: B1203773
CAS No.: 85107-54-6
M. Wt: 210.94 g/mol
InChI Key: APBXPKJLXBBPQJ-UHFFFAOYSA-N
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Description

4-Carboxy-2-nitrophenylboronic acid is a boronic acid derivative with the molecular formula C7H6BNO6. This compound is known for its ability to form reversible covalent bonds with hydroxyl groups, making it a valuable reagent in various chemical reactions and applications. It has been widely studied for its potential in pharmaceutical, biochemical, and physiological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Carboxy-2-nitrophenylboronic acid typically involves the nitration of 4-carboxyphenylboronic acid. The reaction is carried out by adding concentrated sulfuric acid and nitric acid to 4-carboxyphenylboronic acid, followed by heating the mixture to around 120°C for two hours. The reaction mixture is then cooled, filtered, and the product is washed with ether to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions: 4-Carboxy-2-nitrophenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts and appropriate aryl halides for Suzuki-Miyaura coupling.

Major Products:

    Oxidation: 4-Carboxy-2-aminophenylboronic acid.

    Reduction: 4-Hydroxy-2-nitrophenylboronic acid.

    Substitution: Various biaryl compounds depending on the aryl halide used.

Scientific Research Applications

Comparison with Similar Compounds

    4-Nitrophenylboronic acid: Similar in structure but lacks the carboxylic acid group.

    4-Carboxyphenylboronic acid: Similar but lacks the nitro group.

Uniqueness: 4-Carboxy-2-nitrophenylboronic acid is unique due to the presence of both carboxylic acid and nitro groups, which provide it with distinct chemical reactivity and versatility in various applications. Its ability to form reversible covalent bonds with hydroxyl groups makes it particularly valuable in biochemical and pharmaceutical research .

Properties

IUPAC Name

4-borono-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBXPKJLXBBPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20234224
Record name 4-Carboxy-2-nitrobenzeneboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20234224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85107-54-6
Record name 4-Carboxy-2-nitrobenzeneboronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085107546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Carboxy-2-nitrobenzeneboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20234224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Carboxy-2-nitrobenzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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